6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine
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Overview
Description
6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine is a chemical compound that features a naphthalene ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized naphthalene derivatives, reduced amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine: This compound shares a similar pyrrolidine group but has a different aromatic ring structure.
N-(Pyrrolidin-2-ylmethyl)naphthalen-1-amine: This compound has a similar naphthalene ring but differs in the position of the pyrrolidine substitution.
Uniqueness
6-(Pyrrolidin-1-ylmethyl)naphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H18N2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
6-(pyrrolidin-1-ylmethyl)naphthalen-2-amine |
InChI |
InChI=1S/C15H18N2/c16-15-6-5-13-9-12(3-4-14(13)10-15)11-17-7-1-2-8-17/h3-6,9-10H,1-2,7-8,11,16H2 |
InChI Key |
XDACWJTYIVEDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
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